N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Description
N-(4-Ethoxy-3-methoxyphenyl)prop-2-enamide (CAS: 1156159-12-4) is an acrylamide derivative featuring a substituted phenyl ring with ethoxy (4-position) and methoxy (3-position) groups. Its molecular formula is C₁₂H₁₅NO₃ (MW: 221.25 g/mol).
Properties
IUPAC Name |
N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-9-6-7-10(16-5-2)11(8-9)15-3/h4,6-8H,1,5H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSRAGAOYQQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes an amide linkage and aromatic substituents. The presence of ethoxy and methoxy groups enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. Its structural features allow it to interfere with cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : this compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Antimicrobial | Activity against specific bacteria |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase activation.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6. This suggests that the compound may inhibit NF-kB signaling pathways, which are crucial for the inflammatory response.
Scientific Research Applications
Chemical Research Applications
1.1 Synthesis and Catalysis
N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide serves as a valuable building block in organic synthesis. Its structure enables it to participate in various chemical reactions, including:
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
- Ligand Formation: The compound can act as a ligand in transition metal catalysis, enhancing the selectivity and reactivity of catalytic processes.
1.2 Material Science
The aromatic nature of this compound makes it suitable for the development of advanced materials. Its potential applications include:
- Organic Semiconductors: Due to its electronic properties, it can be utilized in the fabrication of organic electronic devices.
- Polymer Chemistry: It may serve as a monomer or additive in the synthesis of specialty polymers with unique properties.
Biological Research Applications
2.1 Biological Activity Studies
Research into the biological activities of this compound is ongoing, with preliminary findings suggesting several potential therapeutic applications:
- Anticancer Properties: Initial studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through modulation of specific signaling pathways.
- Enzyme Inhibition: The compound has shown promise as an inhibitor of particular enzymes involved in disease processes, making it a candidate for drug development.
2.2 Mechanism of Action
Understanding how this compound interacts with biological targets is crucial for its application in medicine. The mechanism likely involves binding to specific receptors or enzymes, leading to altered biological responses.
Medicinal Chemistry Applications
3.1 Drug Development
The unique structural features of this compound suggest it could be developed into a drug candidate. Its interactions with biological macromolecules may lead to:
- Novel Therapeutics: Exploration of its efficacy against various diseases could result in new medications targeting specific conditions such as cancer or inflammatory diseases.
3.2 Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's pharmacological profile. Modifications to its structure could enhance potency and reduce toxicity, paving the way for safer therapeutic agents.
Industrial Applications
4.1 Agrochemicals
In the agricultural sector, this compound may be explored for developing new pesticides or herbicides due to its chemical reactivity and potential biological activity against pests.
4.2 Specialty Chemicals
The compound's stability and reactivity make it suitable for use in producing specialty chemicals used in various industrial applications, including coatings and adhesives .
Data Summary Table
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemical Research | Synthesis, Catalysis | Enhanced reactivity and selectivity |
| Biological Research | Anticancer studies, Enzyme inhibition | Potential new therapies |
| Medicinal Chemistry | Drug development | Novel therapeutics |
| Industrial Applications | Agrochemicals, Specialty chemicals | Effective pest control |
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Anti-inflammatory activity in Lycium compounds correlates with hydroxyl group placement (e.g., 3,4-dihydroxy vs. 4-methoxy) .
Electron Effects Dictate Reactivity : Fluorinated acrylamides exhibit higher σ values, making them promising for targeted covalent inhibition .
Natural vs. Synthetic Derivatives : Natural products often feature polar groups (e.g., hydroxyls) for antioxidant activity, while synthetic analogues prioritize lipophilicity and electrophilicity for drug-like properties .
Preparation Methods
Method 2: Coupling Reaction
A more common approach involves coupling an amine with an acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst. This method is widely used for synthesizing enamides from amines and unsaturated acids.
Synthesis Protocol
Step 1: Preparation of 4-Ethoxy-3-methoxyaniline
- This involves the synthesis or procurement of the specific aniline derivative. If synthesized, it typically involves methylation and ethylation reactions of a phenol precursor.
Step 2: Synthesis of Prop-2-enamide
- Prop-2-enamide can be prepared from prop-2-enoic acid (acrylic acid) through a reaction with ammonia or an amine in the presence of a coupling agent.
Step 3: Coupling Reaction
- Combine 4-ethoxy-3-methoxyaniline with prop-2-enoic acid in the presence of EDCI and DMAP in an anhydrous solvent like dichloromethane (DCM).
- Stir the mixture at room temperature for several hours.
- Quench the reaction with a saturated NaHCO3 solution.
- Extract the product with DCM, dry, and purify using silica gel chromatography.
Purification and Characterization
- Purification : Use flash chromatography with a suitable eluent (e.g., petroleum ether:ethyl acetate = 4:1) to isolate the pure product.
- Characterization : Employ NMR (1H and 13C) and mass spectrometry to confirm the structure and purity of the compound.
Data and Findings
- Supporting Information - The Royal Society of Chemistry. (No specific reference to This compound ).
- Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 2021.
- Electronic Supplementary Information (ESI) for the preparation of but-3-enamides. Royal Society of Chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) esterification of substituted benzoic acids (e.g., 4-ethoxy-3-methoxybenzoic acid) with ethanol under acidic catalysis, followed by (2) reaction with propargylamine or acryloyl chloride in the presence of a base. Similar protocols are described for analogs like 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide, where precise stoichiometry and temperature control (60–80°C) are critical for optimizing yield .
Q. What purification techniques are recommended for isolating This compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) effectively separates the target compound from byproducts. For higher purity (>98%), preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is advised, as demonstrated in the isolation of structurally related enamide metabolites from plant extracts .
Q. How can X-ray crystallography be applied to confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) provides precise structural data. Key parameters include:
- Data collection at 100 K to minimize thermal motion.
- Integration of high-resolution data (θ ≤ 25°) for accurate anisotropic displacement parameters.
- Validation via R-factor analysis (target < 0.05) and electron density maps to confirm stereochemistry .
Advanced Research Questions
Q. How can conflicting NMR data between studies be resolved for This compound?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δH for methoxy groups) may arise from solvent polarity or pH variations. To resolve:
- Perform NMR in deuterated DMSO or CDCl3 with internal standards (TMS).
- Use 2D techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously.
- Compare with computational predictions (DFT-based NMR simulations) to validate assignments .
Q. What computational strategies predict the reactivity of this compound in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cytochrome P450. Parameters:
- Ligand preparation: Optimize geometry at the B3LYP/6-31G* level.
- Binding affinity analysis: Focus on hydrogen bonding with active-site residues (e.g., Tyr, Asp).
- Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?
- Methodological Answer : Comparative studies on analogs (e.g., 4-bromo or 4-fluoro derivatives) reveal structure-activity relationships (SAR):
- Introduce halogens at the para position to enhance lipophilicity (logP ↑) and membrane permeability.
- Assess cytotoxicity via MTT assays and metabolic stability using liver microsomes.
- Correlate electronic effects (Hammett σ constants) with activity trends .
Q. What safety protocols are essential when handling This compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste disposal: Collect organic residues in halogen-free containers for incineration, adhering to EPA guidelines .
Data Analysis and Contradiction Management
Q. How to interpret discrepancies in mass spectrometry (MS) data for this compound?
- Methodological Answer : Variations in adduct formation (e.g., [M+H]+ vs. [M+Na]+) or isotopic patterns (e.g., chlorine-containing analogs) require:
- High-resolution MS (HRMS, <5 ppm error) for exact mass confirmation.
- MS/MS fragmentation matching to reference libraries (e.g., NIST or GNPS).
- Cross-validation with synthetic standards to rule out impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
